molecular formula C8H16ClNO2 B6242964 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2378502-93-1

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6242964
CAS No.: 2378502-93-1
M. Wt: 193.7
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Description

3-Amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride is a chemical compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of cyclobutanol with an appropriate amine under acidic conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled conditions to ensure the purity and yield of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study enzyme-substrate interactions and to develop inhibitors for various enzymes. Its ability to interact with biological molecules makes it a useful tool in biochemical studies.

Medicine: In the field of medicine, the compound is explored for its potential therapeutic applications. It may be used as a precursor for the development of new drugs or as a component in drug formulations.

Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-Amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 3-Amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol: This compound is structurally similar but lacks the hydrochloride group.

  • Cyclobutanol derivatives: Other cyclobutanol derivatives with different functional groups.

Uniqueness: 3-Amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride is unique due to its specific combination of functional groups and its ability to exist as a mixture of diastereomers. This combination provides it with distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

2378502-93-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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